

Application Notes and Protocols: N-Alkylation of 6-Methylpyridazin-3(2H)-one

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Compound of Interest

Compound Name: 6-Methylpyridazin-3(2H)-one
Hydrobromide

Cat. No.: B1587979

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Introduction: The Significance of N-Alkylated Pyridazinones

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, 6-methylpyridazin-3(2H)-one is a valuable starting material for the synthesis of a wide array of derivatives with diverse pharmacological properties, including analgesic, anti-inflammatory, and cardiovascular effects. The functionalization of the pyridazinone ring, particularly through N-alkylation, is a critical step in the development of novel drug candidates. This process allows for the introduction of various substituents that can modulate the compound's physicochemical properties, target binding affinity, and pharmacokinetic profile.

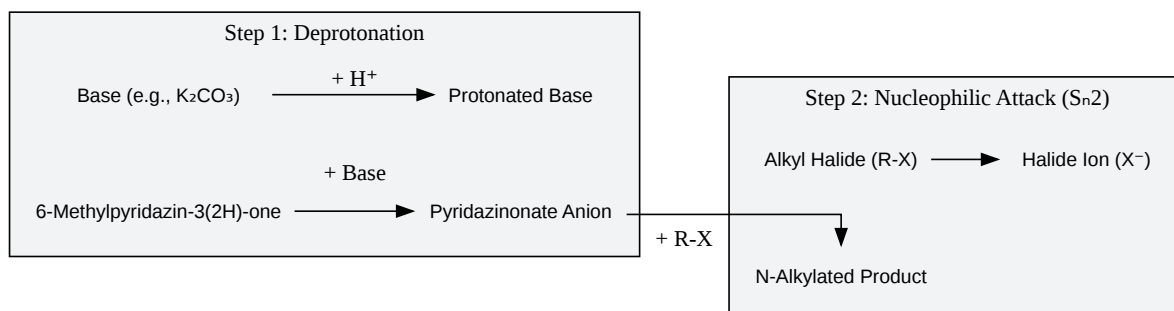
This guide provides a comprehensive overview of the N-alkylation reaction of 6-methylpyridazin-3(2H)-one, detailing the underlying principles, experimental protocols, and optimization strategies. It is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize N-substituted 6-methylpyridazinone derivatives.

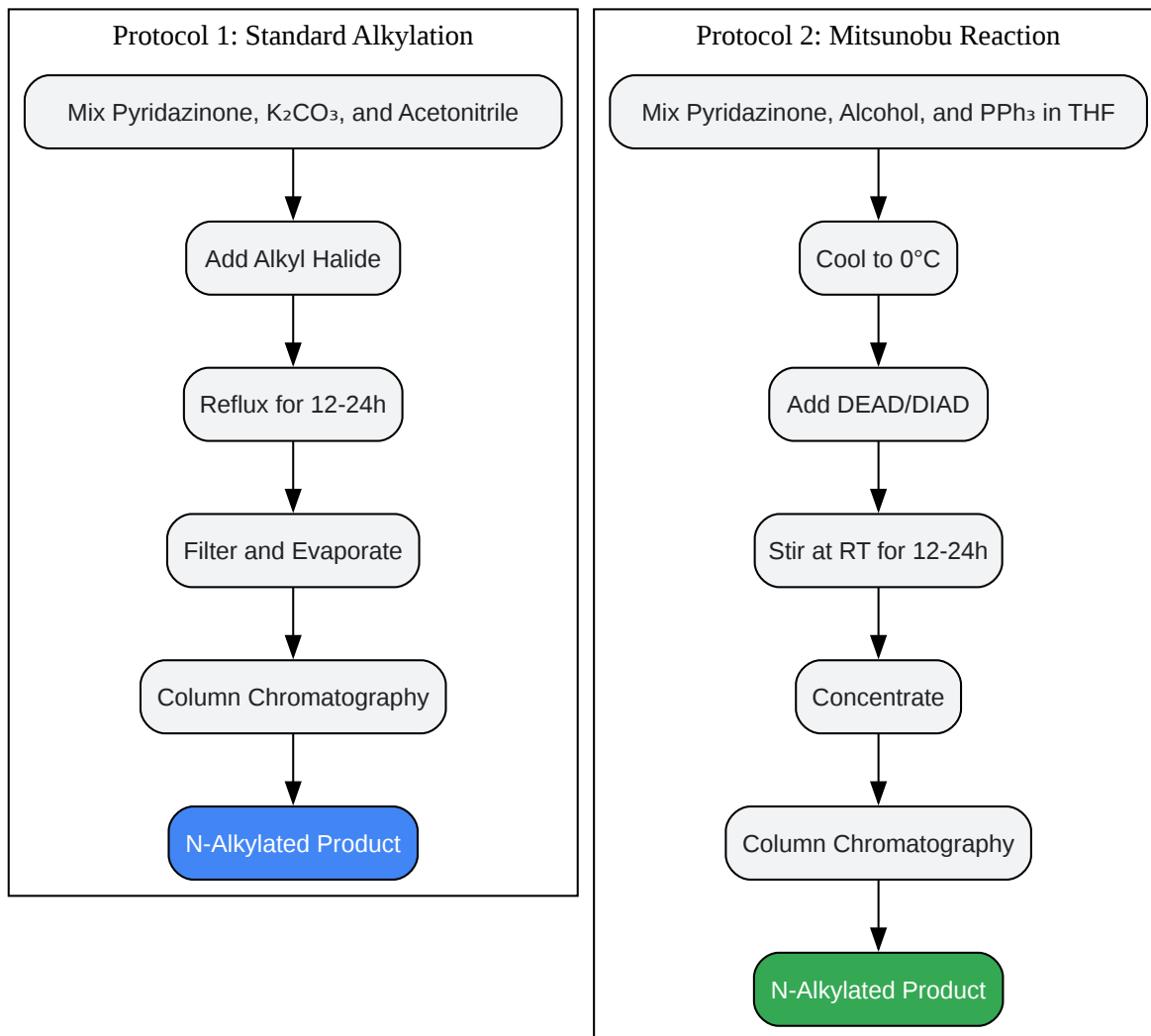
Fundamental Principles of N-Alkylation

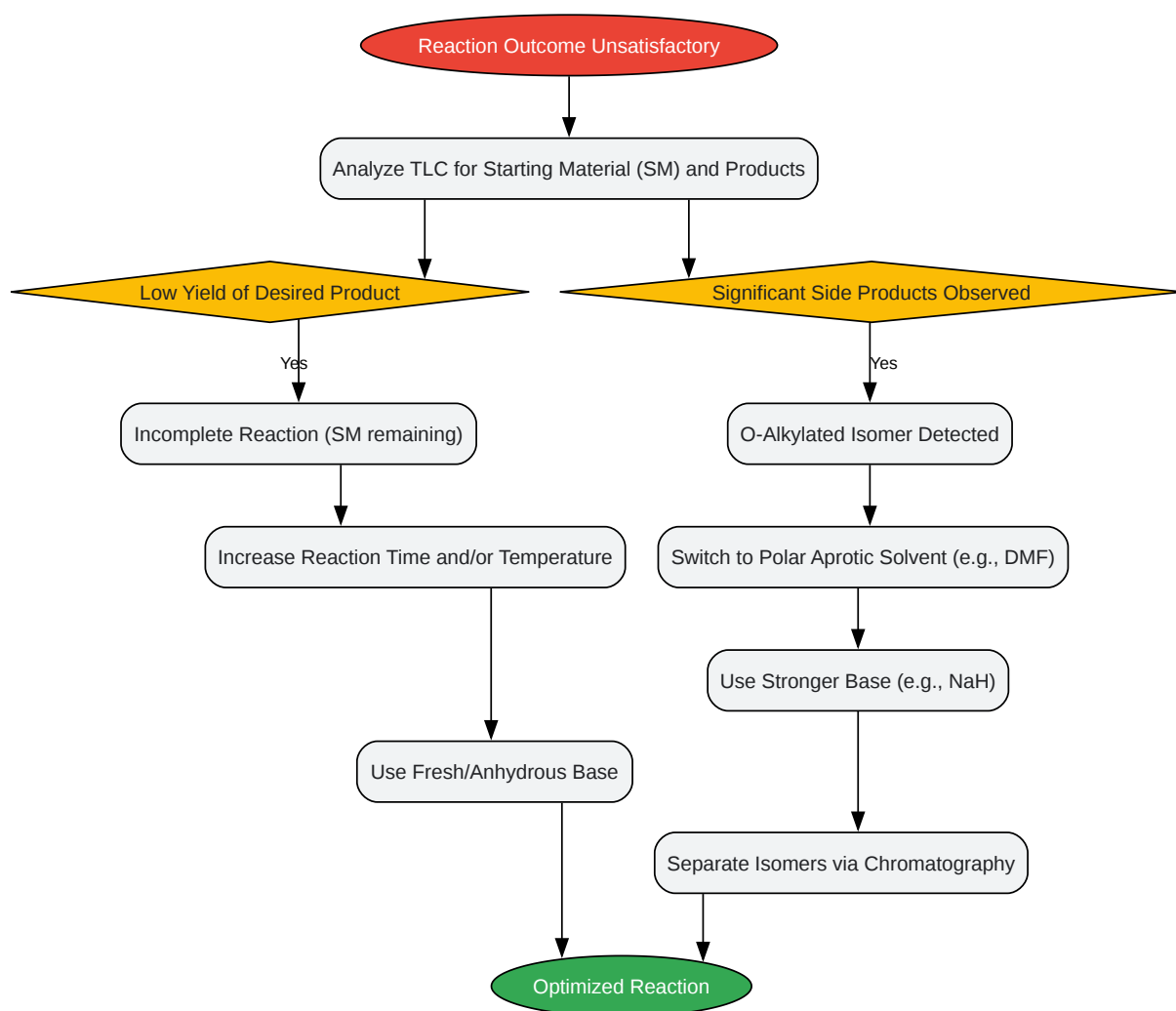
The N-alkylation of 6-methylpyridazin-3(2H)-one is typically achieved through a nucleophilic substitution reaction (SN2). The reaction involves the deprotonation of the nitrogen atom at the 2-position of the pyridazinone ring by a base, forming a nucleophilic pyridazinonate anion. This

anion then attacks an electrophilic alkylating agent (e.g., an alkyl halide), resulting in the formation of a new nitrogen-carbon bond.

Several factors critically influence the outcome of this reaction, including the choice of base, solvent, alkylating agent, and reaction temperature. A key challenge in the alkylation of pyridazinones is the potential for competing O-alkylation, where the alkyl group attaches to the oxygen atom of the carbonyl group.^[1] The reaction conditions must be carefully optimized to favor the desired N-alkylation product.^[2]







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References

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- 2. benchchem.com [benchchem.com]
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